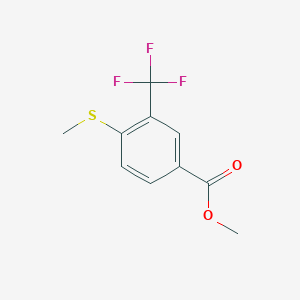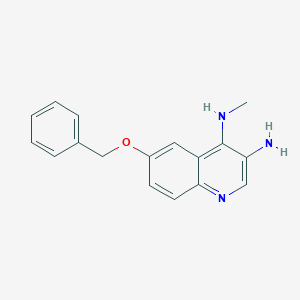![molecular formula C17H16N4O2 B8315746 5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine](/img/structure/B8315746.png)
5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine
描述
5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine is a triazine derivative known for its unique chemical structure and potential applications in various fields. Triazines are a class of nitrogen-containing heterocycles that have been widely studied for their diverse biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with cyanogen bromide to yield the triazine derivative. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized triazines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
相似化合物的比较
Similar Compounds
3-Amino-1,2,4-triazine: A simpler triazine derivative with similar chemical properties.
5,6-Diphenyl-1,2,4-triazine: Another triazine derivative with different substituents.
Uniqueness
5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine is unique due to the presence of two methoxyphenyl groups, which may impart specific chemical and biological properties not found in other triazine derivatives. This uniqueness can be explored further through comparative studies and experimental research.
属性
分子式 |
C17H16N4O2 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC 名称 |
5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C17H16N4O2/c1-22-13-7-3-11(4-8-13)15-16(20-21-17(18)19-15)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H2,18,19,21) |
InChI 键 |
WRIJZPOJLAFHTF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(N=NC(=N2)N)C3=CC=C(C=C3)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

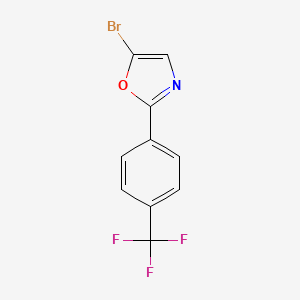
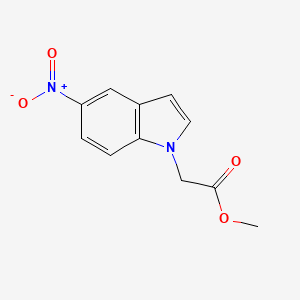
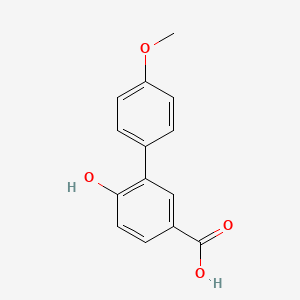
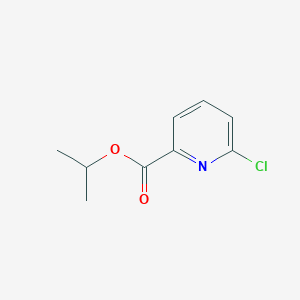
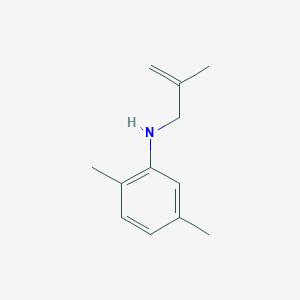
![1-[2-(1-Methylethylamino)-3-pyrazinyl]piperazine](/img/structure/B8315691.png)

![3-[(Dimethylamino)methyl]-6-iodoimidazo[1,2-a]pyridine](/img/structure/B8315709.png)

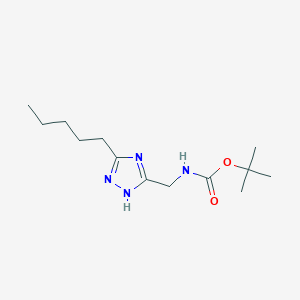
![ethyl N-[4-(2-bromoethyl)-3-chlorophenyl]aminoacetate](/img/structure/B8315741.png)
